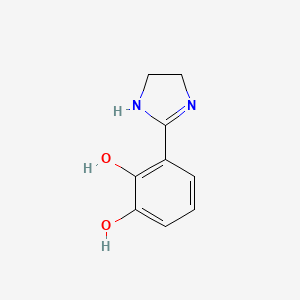
3-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,2-diol is a compound that features both an imidazole ring and a benzene ring with two hydroxyl groups The imidazole ring is a five-membered heterocyclic ring containing two nitrogen atoms, while the benzene ring is a six-membered aromatic ring
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of an amido-nitrile to form the imidazole ring, followed by the attachment of the benzene ring through a series of substitution reactions .
Industrial Production Methods
Industrial production methods for this compound may involve the use of metal-organic frameworks (MOFs) to facilitate the synthesis. MOFs can provide a controlled environment for the formation of the imidazole ring and the subsequent attachment of the benzene ring .
化学反应分析
Types of Reactions
3-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,2-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The imidazole ring can be reduced to form dihydroimidazole derivatives.
Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions include quinones from oxidation, dihydroimidazole derivatives from reduction, and various substituted benzene derivatives from substitution reactions .
科学研究应用
3-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,2-diol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infections and inflammatory conditions.
Industry: Used in the development of new materials and catalysts.
作用机制
The mechanism of action of 3-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,2-diol involves its interaction with various molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The hydroxyl groups on the benzene ring can participate in hydrogen bonding and redox reactions, contributing to the compound’s biological activity .
相似化合物的比较
Similar Compounds
Similar compounds include other imidazole derivatives and benzene diols, such as:
- 3-Methylcatechol (3-methylbenzene-1,2-diol)
- 4-Methylcatechol (4-methylbenzene-1,2-diol)
- 1,2,4,5-tetra(1H-imidazol-1-yl)benzene .
Uniqueness
What sets 3-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,2-diol apart is the combination of the imidazole ring and the benzene ring with hydroxyl groups, which imparts unique chemical and biological properties.
属性
分子式 |
C9H10N2O2 |
|---|---|
分子量 |
178.19 g/mol |
IUPAC 名称 |
3-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,2-diol |
InChI |
InChI=1S/C9H10N2O2/c12-7-3-1-2-6(8(7)13)9-10-4-5-11-9/h1-3,12-13H,4-5H2,(H,10,11) |
InChI 键 |
KEUHABWVVGQEQY-UHFFFAOYSA-N |
规范 SMILES |
C1CN=C(N1)C2=C(C(=CC=C2)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


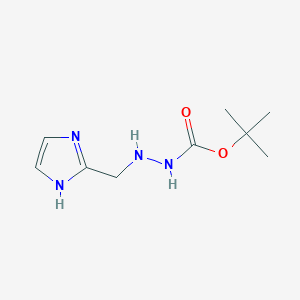
![5-Oxaspiro[2.5]octan-1-amine](/img/structure/B12834674.png)
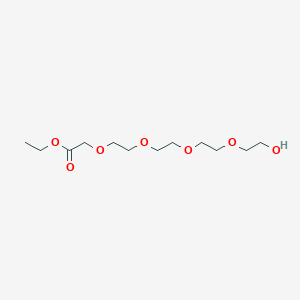
![2-(Benzo[d]thiazol-2(3H)-ylidene)-4-chloro-3-oxo-4-phenylbutanenitrile](/img/structure/B12834689.png)

![7-Ethyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole](/img/structure/B12834710.png)
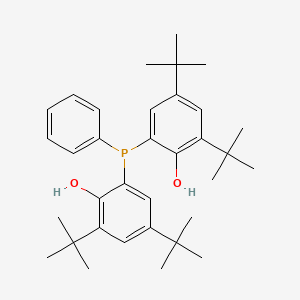
![(E)-5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-5-[3-[(trifluoroacetyl)amino]-1-propenyl]uridine](/img/structure/B12834720.png)

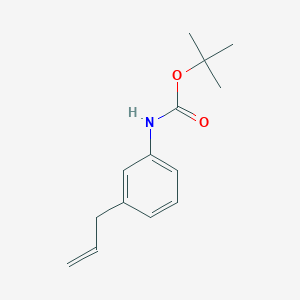

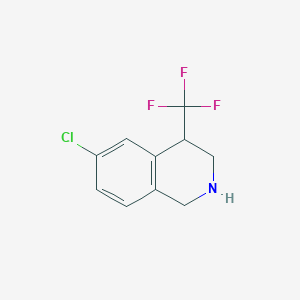

![5-((Triisopropylsilyl)ethynyl)-dibenzo[b,d]thiophenium triflate](/img/structure/B12834763.png)
